Supercinnamaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

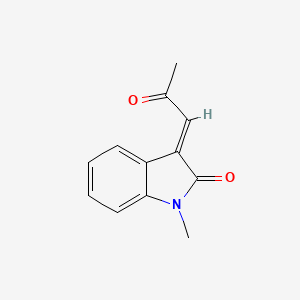

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

(3E)-1-methyl-3-(2-oxopropylidene)indol-2-one |

InChI |

InChI=1S/C12H11NO2/c1-8(14)7-10-9-5-3-4-6-11(9)13(2)12(10)15/h3-7H,1-2H3/b10-7+ |

InChI Key |

CZKBLHCEDVWPRN-JXMROGBWSA-N |

Isomeric SMILES |

CC(=O)/C=C/1\C2=CC=CC=C2N(C1=O)C |

Canonical SMILES |

CC(=O)C=C1C2=CC=CC=C2N(C1=O)C |

Pictograms |

Irritant |

Synonyms |

3-phenylprop-2-enaldehyde beta-phenylacrolein cinnamaldehyde cinnamic aldehyde cinnamic aldehyde, (E)-isomer supercinnamaldehyde trans-3-phenylprop-2-enaldehyde |

Origin of Product |

United States |

Foundational & Exploratory

Supercinnamaldehyde: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one

Abstract

Supercinnamaldehyde, scientifically known as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, is a potent synthetic organic compound recognized for its significant biological activity. As an analog of cinnamaldehyde, it has garnered interest within the scientific community, particularly for its role as a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its molecular mechanisms of action. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a derivative of indol-2-one, characterized by the presence of a methyl group at the nitrogen of the indole ring and a 2-oxopropylidene substituent at the 3-position. The "(3E)" designation in its IUPAC name indicates the stereochemistry of the exocyclic double bond.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one[1] |

| Synonyms | Super cinnamaldehyde, this compound |

| CAS Number | 70351-51-8[1] |

| Molecular Formula | C₁₂H₁₁NO₂[1] |

| Molecular Weight | 201.22 g/mol [1] |

| Canonical SMILES | CC(=O)/C=C/1\C2=CC=CC=C2N(C1=O)C |

| InChI Key | CZKBLHCEDVWPRN-JXMROGBWSA-N |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Crystalline solid | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL | |

| XLogP3-AA | 0.9 | Computed |

| Topological Polar Surface Area | 37.4 Ų | Computed |

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. Researchers should perform their own spectral analysis for compound verification. For reference, characteristic spectral features of related indole derivatives and cinnamaldehydes are well-documented in chemical literature.

Biological Activity and Mechanism of Action

TRPA1 Channel Activation

The primary and most well-documented biological activity of this compound is its potent activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, with a reported half-maximal effective concentration (EC₅₀) of 0.8 μM. TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons and is a key player in the detection of noxious stimuli, including chemical irritants, cold temperatures, and inflammatory agents.

The mechanism of TRPA1 activation by this compound involves the covalent modification of cysteine residues within the N-terminal ankyrin repeat domain of the channel. As an electrophilic compound, the α,β-unsaturated ketone moiety of this compound acts as a Michael acceptor, reacting with the nucleophilic thiol groups of cysteine residues. This covalent adduction induces a conformational change in the TRPA1 channel, leading to its opening and subsequent cation influx (primarily Ca²⁺ and Na⁺), depolarization of the neuron, and the propagation of a pain signal.

References

Supercinnamaldehyde (CAS 70351-51-8): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supercinnamaldehyde, with the CAS number 70351-51-8, is a potent and selective activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] As a member of the TRP channel family, TRPA1 is a non-selective cation channel primarily expressed in nociceptive sensory neurons, where it functions as a sensor for a wide array of exogenous and endogenous noxious stimuli, including environmental irritants, inflammatory agents, and temperature changes. The activation of TRPA1 is a key event in the signaling pathways of pain, inflammation, and respiratory irritation. This compound, as a potent agonist, serves as a valuable pharmacological tool for studying the physiological and pathological roles of TRPA1 and for the screening and development of novel therapeutic agents targeting this channel.

Chemical and Physical Properties

This compound, systematically named (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, is a small molecule with a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol .[2] Its chemical structure features an indolinone core with a conjugated side chain containing a ketone functional group. This unsaturated aldehyde moiety is crucial for its biological activity.

| Property | Value | Source |

| CAS Number | 70351-51-8 | [2] |

| Molecular Formula | C12H11NO2 | [2] |

| Molecular Weight | 201.22 g/mol | [2] |

| IUPAC Name | (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one | |

| Canonical SMILES | CC(=O)C=C1C2=CC=CC=C2N(C1=O)C | |

| Topological Polar Surface Area | 37.4 Ų | |

| XLogP3-AA | 0.9 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 |

Biological Activity and Mechanism of Action

TRPA1 Activation

This compound is a potent activator of the TRPA1 ion channel, with a reported half-maximal effective concentration (EC50) of 0.8 μM.

Covalent Modification of TRPA1

The primary mechanism of TRPA1 activation by this compound and other electrophilic agonists involves the covalent modification of specific cysteine residues within the N-terminal cytoplasmic domain of the channel. This covalent binding induces a conformational change in the TRPA1 protein, leading to channel opening and subsequent cation influx (primarily Ca2+ and Na+). This influx of cations depolarizes the sensory neuron, leading to the generation of an action potential and the transmission of a sensory signal.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of TRPA1 agonists like this compound.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of TRPA1 channels.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For transient expression, cells are transfected with a plasmid encoding human TRPA1 using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. Stable cell lines expressing TRPA1 can also be generated by selection with an appropriate antibiotic.

Calcium Imaging Assay for TRPA1 Activation

This assay measures the increase in intracellular calcium concentration ([Ca2+]i) upon TRPA1 activation.

-

Cell Plating: HEK293 cells expressing TRPA1 are seeded onto 96-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

-

Compound Addition: The plate is then placed in a fluorescence microplate reader. Baseline fluorescence is recorded before the automated addition of this compound at various concentrations.

-

Data Acquisition: Fluorescence intensity is measured over time. The change in fluorescence upon compound addition is proportional to the increase in [Ca2+]i.

-

Data Analysis: The peak fluorescence response is measured and plotted against the concentration of this compound. The EC50 value is determined by fitting the dose-response curve with a sigmoidal function.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ion currents flowing through the TRPA1 channel.

-

Cell Preparation: TRPA1-expressing cells are plated on glass coverslips.

-

Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution. A glass micropipette filled with an intracellular solution is brought into contact with a single cell.

-

Whole-Cell Configuration: A high-resistance seal is formed between the pipette and the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior.

-

Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Compound Application: this compound is applied to the cell via a perfusion system.

-

Current Measurement: The resulting inward and outward currents are recorded using an amplifier.

-

Data Analysis: The amplitude of the current is measured and can be used to construct dose-response curves to determine the EC50.

Downstream Signaling Pathways

Activation of TRPA1 by this compound leads to an influx of calcium, which acts as a second messenger to initiate a variety of downstream signaling cascades. While specific downstream pathways for this compound have not been extensively detailed, the known consequences of TRPA1 activation in sensory neurons include the release of neuropeptides such as Substance P and calcitonin gene-related peptide (CGRP), which contribute to neurogenic inflammation. Furthermore, the increase in intracellular calcium can activate calcium-dependent enzymes and transcription factors, leading to changes in gene expression and cellular function. For the related compound cinnamaldehyde, activation of TRPA1 has been linked to the activation of nitric oxide synthase (NOS).

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound (CAS 70351-51-8) is not readily found in the scientific literature. However, based on its structure, a plausible synthetic route would involve a condensation reaction between 1-methyl-2-oxoindoline-3-carbaldehyde and acetone or a related acetyl equivalent. The synthesis of related 3-alkylidene-2-indolone derivatives has been reported, often involving the condensation of an appropriate indolinone with an aldehyde or ketone.

Pharmacokinetics and Toxicology

Pharmacokinetics (ADME)

Specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion) for this compound are not currently available in the public domain. For the structurally related compound, trans-cinnamaldehyde, studies in rodents have shown that it is well-absorbed after oral administration and extensively metabolized, primarily through oxidation of the aldehyde group to cinnamic acid, which is then further metabolized and excreted mainly in the urine.

Toxicology

A comprehensive toxicological profile for this compound is not available. However, GHS hazard statements indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.

For the related compound, trans-cinnamaldehyde, extensive toxicological studies have been conducted. In 2-year feed studies in rats and mice, there was no evidence of carcinogenic activity. At high doses, non-neoplastic lesions in the forestomach and olfactory epithelial pigmentation were observed in mice.

| Compound | Finding | Species | Study Type | Source |

| This compound | Causes skin irritation (H315) | N/A | GHS Classification | |

| Causes serious eye irritation (H319) | N/A | GHS Classification | ||

| May cause respiratory irritation (H335) | N/A | GHS Classification | ||

| trans-Cinnamaldehyde | No evidence of carcinogenic activity | Rat, Mouse | 2-year feed study | |

| Olfactory epithelial pigmentation | Mouse | 2-year feed study | ||

| Squamous epithelial hyperplasia of the forestomach | Rat, Mouse | 3-month feed study |

Conclusion

This compound is a valuable research tool for investigating the role of the TRPA1 ion channel in various physiological and pathological processes. Its potency and specific mechanism of action make it an ideal probe for studying TRPA1 function and for the development of novel therapeutics. Further research is warranted to fully characterize its pharmacokinetic and toxicological profile and to explore its potential therapeutic applications.

References

Supercinnamaldehyde: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Supercinnamaldehyde, chemically known as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, is a synthetic compound belonging to the 3-(2-oxoethylidene)indolin-2-one class. While detailed studies on this compound itself are limited, research on its close analogues provides significant insights into its potential mechanism of action. This technical guide synthesizes the available information, focusing on the core molecular pathways influenced by this class of compounds. The primary mechanisms involve the activation of the Nrf2-mediated antioxidant response and the inhibition of the pro-inflammatory NF-κB signaling pathway. Evidence also suggests a role for the inhibition of thioredoxin reductase (TrxR) as an upstream event. This document provides a comprehensive overview of these mechanisms, supported by experimental data from key analogues, detailed methodologies, and visual representations of the signaling cascades.

Core Mechanisms of Action

The biological activities of this compound and its analogues are primarily attributed to their electrophilic nature, conferred by the α,β-unsaturated carbonyl moiety (a Michael acceptor). This structural feature allows them to interact with nucleophilic cysteine residues on key regulatory proteins, leading to the modulation of critical cellular signaling pathways.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.

This compound analogues have been shown to activate this pathway.[1][2] The proposed mechanism involves the electrophilic compound reacting with cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective and antioxidant enzymes.

Another potential mechanism for Nrf2 activation by this class of compounds is through the inhibition of thioredoxin reductase (TrxR).[3] TrxR is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox balance. Inhibition of TrxR can lead to an increase in oxidative stress, which is a known activator of the Nrf2 pathway.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a central role in regulating the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB proteins. This phosphorylation marks IκB for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Analogues of this compound have been shown to suppress NF-κB signaling.[1] The inhibitory effect is likely mediated by the electrophilic nature of these compounds, which can potentially target cysteine residues in key components of the NF-κB pathway, such as the IKK complex or NF-κB subunits themselves, thereby preventing the downstream signaling events that lead to inflammation.

References

- 1. 3-(2-oxoethylidene)indolin-2-one derivatives activate Nrf2 and inhibit NF-κB: potential candidates for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]

Supercinnamaldehyde as a Transient Receptor Potential ANKTM1 (TRPA1) Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of supercinnamaldehyde as a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. It covers the core mechanism of action, quantitative efficacy data, detailed experimental protocols for assessing activity, and the associated signaling pathways.

Core Concepts: TRPA1 Activation by Electrophilic Aldehydes

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed on the plasma membrane of a subset of sensory neurons and other cell types.[1][2][3] It functions as a critical sensor of noxious stimuli, including environmental irritants, inflammatory agents, and temperature changes.[2][4]

This compound, along with its structural analog cinnamaldehyde, belongs to a class of electrophilic α,β-unsaturated aldehydes. These compounds are known to activate TRPA1 through a mechanism of covalent modification. The aldehyde group reacts with specific nucleophilic cysteine residues located within the cytoplasmic N-terminus of the TRPA1 protein. This covalent adduction induces a conformational change in the channel, leading to its opening and subsequent cation influx.

Quantitative Data: Potency and Efficacy

The potency of this compound as a TRPA1 activator is significantly higher than that of the more commonly studied cinnamaldehyde. The half-maximal effective concentration (EC50) is a key metric used to quantify and compare the potency of such activators.

| Compound | Assay System | Parameter Measured | EC50 Value | Reference |

| This compound | Not Specified | TRPA1 Activation | 0.8 µM | |

| Cinnamaldehyde | HEK293 Cells (hTRPA1) | TRPA1 Activation | 61 ± 9 µM (at 23°C) | |

| Cinnamaldehyde | HEK293 Cells (hTRPA1) | TRPA1 Activation | 84 ± 9 µM (at 35°C) | |

| Cinnamaldehyde | DRG Neurons | % of Neurons Activated | 60.2 µM | |

| Cinnamaldehyde | DRG Neurons | Magnitude of Ca2+ Response | 97.5 µM |

Signaling and Cellular Response

Activation of the TRPA1 channel by this compound initiates a cascade of intracellular events. The primary event is the influx of cations, predominantly Ca²⁺ and Na⁺, down their electrochemical gradients.

The influx of Ca²⁺ is a crucial second messenger. It can directly modulate channel activity, leading to both potentiation and subsequent inactivation or desensitization. The rise in intracellular Ca²⁺ and membrane depolarization triggers downstream cellular responses, such as the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P from sensory neurons. This contributes to neurogenic inflammation and the sensation of pain. The activation can also be modulated by intracellular signaling pathways, such as those involving Phospholipase C (PLC), which can sensitize the channel.

References

- 1. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPA1 - Wikipedia [en.wikipedia.org]

- 3. Differential sensitivity of cinnamaldehyde-evoked calcium fluxes to ruthenium red in guinea pig and mouse trigeminal sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

In Vitro Studies of Supercinnamaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current in vitro research surrounding Supercinnamaldehyde. A critical distinction is made between this compound, a potent and specific transient receptor potential ankyrin 1 (TRPA1) activator, and the more broadly studied cinnamaldehyde. While both are related aldehydes, their known in vitro bioactivities differ significantly based on available scientific literature. This guide will focus on the established in vitro effects of this compound, primarily its interaction with the TRPA1 ion channel. A separate, detailed section will be dedicated to the extensive in vitro research on cinnamaldehyde, covering its anti-cancer, anti-inflammatory, and antioxidant properties, to provide a broader context for researchers interested in this class of compounds. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams.

This compound: A Potent TRPA1 Activator

This compound, with the chemical name (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one and CAS number 70351-51-8, is a distinct chemical entity from cinnamaldehyde. The primary and most well-documented in vitro activity of this compound is its potent activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.

Quantitative Data: TRPA1 Activation

The potency of this compound as a TRPA1 activator has been quantified by its half-maximal effective concentration (EC50).

| Compound | Assay | Target | EC50 Value | Reference |

| This compound | TRPA1 Activation Assay | TRPA1 Ion Channel | 0.8 µM |

Signaling Pathway: TRPA1 Activation

This compound activates TRPA1 ion channels, likely through covalent modification of cysteine residues within the channel protein. This leads to channel opening, allowing an influx of cations (primarily Ca2+ and Na+) into the cell. This influx depolarizes the cell membrane and triggers various downstream cellular responses.

Cinnamaldehyde: A Related Compound with Broader In Vitro Activities

Cinnamaldehyde, the primary component of cinnamon oil, is structurally different from this compound. It has been extensively studied for its anti-cancer, anti-inflammatory, and antioxidant properties in vitro. The following sections summarize these findings.

Anti-Cancer Activity of Cinnamaldehyde

Cinnamaldehyde has demonstrated cytotoxic and anti-proliferative effects against a variety of cancer cell lines in vitro. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell migration and invasion.

The half-maximal inhibitory concentration (IC50) values of cinnamaldehyde have been determined in numerous cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| MCF-7 | Breast Cancer | MTT Assay (24h) | 58 µg/mL | [1] |

| MCF-7 | Breast Cancer | MTT Assay (48h) | 140 µg/mL | [1] |

| HCT 116 | Colon Cancer | MTT Assay | 13.5 µg/mL | [2] |

| HT-29 | Colon Cancer | MTT Assay | 16.3 µg/mL | [2] |

| Jurkat | Leukemia | MTT Assay | 0.057 µM | [1] |

| U937 | Leukemia | MTT Assay | 0.076 µM | |

| A375 | Melanoma | Proliferation Assay (72h) | 31 µM |

Anti-Inflammatory Activity of Cinnamaldehyde

Cinnamaldehyde has been shown to possess significant anti-inflammatory properties in vitro, primarily through the inhibition of key inflammatory signaling pathways and the subsequent reduction in the production of pro-inflammatory mediators.

The anti-inflammatory effects of cinnamaldehyde have been quantified by measuring its ability to inhibit the production of inflammatory mediators in cell-based assays.

| Cell Line | Mediator | Stimulant | IC50 Value | Reference |

| RAW 264.7 | Nitric Oxide (NO) | LPS | 45.56 ± 1.36 µM | |

| RAW 264.7 | TNF-α | LPS | 29.58 ± 0.34 µM |

Antioxidant Activity of Cinnamaldehyde

Cinnamaldehyde exhibits antioxidant activity by scavenging free radicals, which has been demonstrated in various in vitro chemical assays.

The antioxidant capacity of cinnamaldehyde is often expressed as its IC50 value in different radical scavenging assays.

| Assay | IC50 Value | Reference |

| DPPH Radical Scavenging | 8.2 µg/mL |

Signaling Pathways Modulated by Cinnamaldehyde

Cinnamaldehyde exerts its diverse biological effects by modulating several key intracellular signaling pathways.

Cinnamaldehyde is a well-documented inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation and cell survival. It can inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

Cinnamaldehyde can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. Cinnamaldehyde has been shown to affect the phosphorylation of key MAPK members such as ERK, JNK, and p38.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in cell survival, growth, and proliferation, is another target of cinnamaldehyde. Studies have shown that cinnamaldehyde can inhibit the phosphorylation of PI3K and Akt, leading to downstream effects such as apoptosis in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to assess the biological activities of compounds like this compound and cinnamaldehyde.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells into a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of >630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.

Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Sample Preparation: Treat cells with the compound of interest for a specified duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Run the gel to separate the proteins based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Detection: Annexin V/PI Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

-

Cell Treatment and Collection: Treat cells with the test compound to induce apoptosis. Collect both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.

Nitric Oxide Measurement: Griess Assay

The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).

-

Sample Collection: Collect cell culture supernatants after treatment with the test compound and/or an inflammatory stimulus (e.g., LPS).

-

Standard Curve Preparation: Prepare a standard curve of known nitrite concentrations.

-

Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples and standards in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for the colorimetric reaction to develop.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Cytokine Quantification: ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

-

Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for a specified time.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

-

Enzyme Conjugate Incubation: Wash the plate and add an enzyme-linked avidin or streptavidin (e.g., Streptavidin-HRP). Incubate for 20-30 minutes.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate until a color develops.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.

References

An In-depth Technical Guide to the Solubility and Stability of Supercinnamaldehyde

Disclaimer: Publicly available experimental data on the solubility and stability of supercinnamaldehyde (CAS: 70351-51-8; Formula: C₁₂H₁₁NO₂) is limited. This guide provides a predictive overview based on its chemical structure and comprehensive data from its structural analogues, cinnamaldehyde and α-hexylcinnamaldehyde. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, chemically known as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one, is an organic compound with potential applications in various scientific fields. Understanding its solubility and stability is paramount for its effective use in research and development, particularly in drug formulation where these parameters dictate bioavailability, shelf-life, and efficacy. Due to the scarcity of direct data, this document leverages the well-documented properties of its analogues, cinnamaldehyde and α-hexylcinnamaldehyde, to forecast its physicochemical behavior. The core structure of these molecules, featuring an α,β-unsaturated aldehyde system, suggests similar patterns of reactivity and solubility.

Solubility Profile

The solubility of a compound is a critical determinant of its formulation possibilities and in vivo absorption. Based on the structure of this compound and data from its analogues, a qualitative solubility profile can be predicted. The presence of a polar indole ring and a ketone group might slightly increase its polarity compared to cinnamaldehyde, but overall, it is expected to be poorly soluble in water and soluble in various organic solvents.

Data Presentation: Solubility of Cinnamaldehyde Analogues

| Solvent | Cinnamaldehyde | α-Hexylcinnamaldehyde | Predicted this compound Profile |

| Water | Slightly soluble (1 g/L at 20°C)[1] | Nearly insoluble (2.75 mg/L)[2][3] | Very slightly soluble to insoluble |

| Ethanol | Miscible[4] | Miscible[5] | Soluble to freely soluble |

| Diethyl Ether | Soluble | Not specified | Likely soluble |

| Chloroform | Soluble | Soluble | Likely soluble |

| DMSO | Soluble (≥13.2 mg/mL) | Soluble | Likely soluble |

| Oils (e.g., mineral oil) | Miscible | Soluble | Likely soluble |

| Glycerol | Insoluble | Insoluble | Likely insoluble |

| Propylene Glycol | Not specified | Insoluble | Likely insoluble |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the solubility of a compound like this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect for the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of dissolved this compound using a validated HPLC or UV-Vis spectrophotometric method.

-

The experiment should be performed in triplicate for each solvent.

Visualization: Solubility Determination Workflow

Stability Profile

The stability of this compound is predicted to be a significant concern, primarily due to the aldehyde functional group, which is susceptible to oxidation. Exposure to air, light, and elevated temperatures is likely to cause degradation.

Predicted Degradation Pathways: Based on studies of cinnamaldehyde, the primary degradation pathway for this compound is likely oxidation. The aldehyde group can be oxidized to a carboxylic acid. The presence of the indole ring may introduce additional complexities to its stability profile.

Data Presentation: Stability of Cinnamaldehyde (Analogue)

| Condition | Stability | Major Degradation Products |

| Air/Oxygen | Unstable; oxidation occurs | Peroxides, Benzaldehyde, Cinnamic Acid, Benzoic Acid |

| Light | Sensitive; accelerates oxidation | Cinnamic Acid and related products |

| Elevated Temperature | Decreased stability; accelerates oxidation | Various oxidation products |

| Nitrogen Atmosphere | Stable | N/A |

| Acidic/Basic Conditions | Potentially unstable; aldehydes can undergo various reactions | Not specified in detail, but reactions are possible |

Experimental Protocols:

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways under stress conditions.

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

HCl, NaOH, H₂O₂ solutions

-

Stability chambers (oven and photostability chamber)

-

HPLC with a diode-array detector (DAD) or mass spectrometer (MS)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Add HCl to the sample solution and heat (e.g., at 60°C).

-

Base Hydrolysis: Add NaOH to the sample solution and keep at room temperature or heat gently.

-

Oxidation: Add H₂O₂ to the sample solution and keep at room temperature.

-

Thermal Degradation: Store the solid sample and a solution of the sample in an oven at an elevated temperature (e.g., 60°C).

-

Photolytic Degradation: Expose the solid sample and a solution of the sample to light in a photostability chamber according to ICH Q1B guidelines.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-DAD/MS method to separate and identify the parent compound and any degradation products.

Visualization: Forced Degradation Study Workflow

Potential Signaling Pathways

While no specific signaling pathways have been documented for this compound, the extensive research on cinnamaldehyde provides a strong basis for predicting its potential biological targets. Cinnamaldehyde is known to exert anti-cancer and anti-inflammatory effects by modulating several key cellular signaling pathways. These pathways are plausible targets for investigation for this compound as well.

Key Pathways Modulated by Cinnamaldehyde:

-

PI3K/Akt Pathway: Cinnamaldehyde has been shown to inhibit this pathway, which is crucial for cell proliferation, survival, and apoptosis. Inhibition of PI3K/Akt can lead to decreased cancer cell growth and induction of apoptosis.

-

NF-κB Pathway: This pathway is a key regulator of inflammation. Cinnamaldehyde can inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.

-

JNK/p38 MAPK Pathway: Cinnamaldehyde can modulate these stress-activated protein kinase pathways, which are involved in inflammation and apoptosis.

Visualization: Predicted Signaling Pathway Inhibition

Conclusion

This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound, based on the available data for its structural analogues. It is anticipated to be a compound with low aqueous solubility and susceptibility to oxidative degradation. The provided experimental protocols offer a roadmap for researchers to determine its precise physicochemical properties. Furthermore, the signaling pathways modulated by cinnamaldehyde suggest promising avenues for investigating the biological activity of this compound. Direct experimental validation is essential to confirm these predictions and to fully characterize this compound for its potential applications.

References

- 1. Cinnamaldehyde CAS#: 104-55-2 [m.chemicalbook.com]

- 2. α-Hexylcinnamaldehyde - Wikipedia [en.wikipedia.org]

- 3. HEXYL CINNAMALDEHYDE - Ataman Kimya [atamanchemicals.com]

- 4. Cinnamaldehyde - Wikipedia [en.wikipedia.org]

- 5. alpha-Hexylcinnamaldehyde | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis of Supercinnamaldehyde Derivatives: A Technical Guide for Drug Development Professionals

Abstract

Cinnamaldehyde, the primary bioactive constituent of cinnamon, and its derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The therapeutic potential of these compounds is largely attributed to the reactive α,β-unsaturated aldehyde moiety, which can interact with various biological targets.[1] This technical guide provides an in-depth overview of the synthesis of cinnamaldehyde derivatives, with a particular focus on the core "Supercinnamaldehyde" structure, detailed experimental protocols for key synthetic methodologies, and a summary of their biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the chemical space and therapeutic applications of this versatile scaffold.

Introduction to this compound and its Derivatives

The term "this compound" can refer to a specific complex derivative, identified in chemical databases as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one.[2] However, in a broader context, it can encompass a range of cinnamaldehyde derivatives with enhanced biological activities. Cinnamaldehyde and its analogues have been extensively studied for their potential to modulate key cellular signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in diseases like cancer.[3] The synthesis of novel derivatives aims to improve potency, selectivity, and pharmacokinetic properties, thereby enhancing their therapeutic index.[4]

This guide will cover the synthesis of various classes of cinnamaldehyde derivatives, including chalcones and hydroxylated analogues, providing detailed experimental procedures and quantitative data to facilitate further research and development in this area.

Synthetic Methodologies

The synthesis of cinnamaldehyde derivatives often involves classical organic reactions that are adaptable for the creation of diverse chemical libraries. Key methods include the Claisen-Schmidt condensation for chalcone synthesis and multi-step procedures for introducing functional groups onto the aromatic ring.

Synthesis of Cinnamaldehyde-Based Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are precursors to flavonoids and exhibit a wide range of biological activities. The reaction involves the base-catalyzed condensation of an aromatic aldehyde (cinnamaldehyde) with a ketone.

-

Reactant Preparation: In a suitable flask, dissolve the ketone (1.0 equivalent) and cinnamaldehyde (1.0 equivalent) in ethanol or methanol.

-

Base Addition: While stirring the solution at room temperature (25°C), slowly add an aqueous solution of sodium hydroxide (NaOH) (e.g., 20-40%).

-

Reaction Monitoring: Stir the reaction mixture for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing ice-cold water.

-

Neutralization: Acidify the mixture with dilute hydrochloric acid (HCl) to neutralize the excess base, which will cause the crude product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Caption: Workflow for the synthesis of cinnamaldehyde-based chalcones.

Three-Step Synthesis of 2-Hydroxycinnamaldehyde

2-Hydroxycinnamaldehyde is a key derivative with demonstrated anticancer activity. Its synthesis from cinnamaldehyde involves a three-step process: nitration, reduction, and diazotization-hydrolysis.

Step 1: Nitration of Cinnamaldehyde to 2-Nitrocinnamaldehyde

-

To 11 g of cinnamaldehyde, add 45 mL of acetic anhydride.

-

Cool the mixture to 0-5 °C and add 3.6 mL of nitric acid, stirring continuously.

-

Add 5 mL of glacial acetic acid to the mixture and stir for 3-4 hours at the same temperature.

-

Stop the reaction and allow the mixture to incubate at room temperature.

-

Add 20% HCl until a yellow precipitate no longer forms.

-

Isolate the 2-nitrocinnamaldehyde product. The reported yield is approximately 26%.

Step 2: Reduction of 2-Nitrocinnamaldehyde to 2-Aminocinnamaldehyde

-

In a reaction vessel, combine the 2-nitrocinnamaldehyde from the previous step with iron powder (18.2 mmol) and ammonium chloride (NH₄Cl) as a catalyst.

-

Add a mixture of ethanol and water (9:1 ratio).

-

Heat the mixture under reflux in an inert atmosphere (e.g., N₂ gas) for 2 hours.

-

After the reaction is complete, filter the mixture to remove the solid iron residues and rinse with ethanol.

-

Evaporate the solvent to obtain 2-aminocinnamaldehyde.

Step 3: Diazotization and Hydrolysis to 2-Hydroxycinnamaldehyde

-

Dissolve 2-aminocinnamaldehyde (5 mmol) in concentrated sulfuric acid (H₂SO₄) (30 mmol).

-

Cool the mixture to 5 °C and add sodium nitrite (NaNO₂) (1.1 mmol). Stir for 1 hour.

-

Pour the mixture into a container with water and tetrahydrofuran (THF) and reflux.

-

Extract the product with ethyl acetate.

-

Dry the organic phase with anhydrous magnesium sulfate (MgSO₄) and evaporate the solvent to obtain solid 2-hydroxycinnamaldehyde.

-

The product can be further purified by column chromatography.

Caption: Three-step synthesis of 2-hydroxycinnamaldehyde from cinnamaldehyde.

Quantitative Data

The biological activity and synthetic efficiency of cinnamaldehyde derivatives are critical parameters for their development as therapeutic agents. The following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of Cinnamaldehyde Derivatives (IC₅₀ Values)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Cinnamaldehyde | Hep G2 (Liver Cancer) | 20.21 | |

| Cinnamaldehyde | MCF-7 (Breast Cancer) | 58 µg/mL (24h) | |

| Cinnamaldehyde | HL-60 (Leukemia) | Not specified | |

| trans-Cinnamaldehyde | Jurkat (T-cell leukemia) | 0.057 | |

| trans-Cinnamaldehyde | U937 (Histiocytic lymphoma) | 0.076 | |

| Cinnamaldehyde-Chalcone derivative 3e | Caco-2 (Colorectal Cancer) | 32.19 ± 3.92 | |

| Dimeric cinnamaldehyde (2-piperazine derivative) | Human colon tumor cells | 0.6 - 10 |

Table 2: Spectroscopic Data for Cinnamaldehyde

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| ¹H NMR (Aldehyde) | 9.52 | d | 7.7 | |

| ¹H NMR (β-H) | 7.33 | d | 15.9 | |

| ¹H NMR (α-H) | 6.58 | dd | 15.9, 7.7 | |

| ¹H NMR (Aromatic) | 7.11 - 7.45 | m | - |

Signaling Pathways Modulated by Cinnamaldehyde Derivatives

Cinnamaldehyde and its derivatives exert their biological effects by modulating key intracellular signaling pathways that are crucial for cell survival, proliferation, and angiogenesis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell growth, survival, and metabolism. Cinnamaldehyde has been shown to promote angiogenesis by up-regulating this pathway.

References

The Emergence of Supercinnamaldehydes: A Technical Guide to their Pharmacological Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and safety profiles has led researchers to explore derivatives of well-characterized natural compounds. Within this landscape, a novel class of cinnamyl-based compounds, termed "supercinnamaldehydes," has emerged as a promising area of investigation. These synthetic analogues of cinnamaldehyde are being explored for their potent chemopreventive and anti-inflammatory properties. This technical guide provides a comprehensive overview of the pharmacological effects of supercinnamaldehydes, detailing their mechanism of action, available quantitative data, and the experimental protocols used for their evaluation. It is important to note that "Supercinnamaldehyde" is not a standard chemical nomenclature but a term coined by researchers to describe a specific series of 1-methyl-3-(2-oxopropylidene)indolin-2-one derivatives and related compounds. This guide will synthesize the available data on these novel compounds and provide context by drawing on the extensive research conducted on their parent compound, cinnamaldehyde.

Pharmacological Effects of Supercinnamaldehydes

Supercinnamaldehydes have demonstrated significant potential in two primary therapeutic areas: cancer chemoprevention and inflammation modulation. These effects are intrinsically linked to their ability to modulate key cellular signaling pathways involved in cellular defense and inflammatory responses.

Chemopreventive Properties

The primary mechanism underlying the chemopreventive effects of supercinnamaldehydes is their potent induction of the Keap1/Nrf2/Antioxidant Response Element (ARE) pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, which are known contributors to carcinogenesis.

Supercinnamaldehydes have been shown to be potent inducers of ARE-mediated gene expression. In an ARE-luciferase reporter gene assay using human embryonic kidney cells (HEK293), a lead this compound compound demonstrated an almost nine-fold induction of ARE transcriptional activity at a concentration of 20 µM. This was significantly more potent than the parent compound, trans-cinnamaldehyde (CA), which showed a six-fold induction at a higher concentration of 40 µM[1]. The induction of the Nrf2 pathway leads to the upregulation of a suite of cytoprotective phase 2 detoxifying and antioxidant enzymes, which play a crucial role in neutralizing carcinogens and protecting cells from DNA damage.

Anti-inflammatory Properties

Chronic inflammation is a well-established driver of various pathologies, including cancer. Supercinnamaldehydes exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In studies using lipopolysaccharide (LPS)-stimulated mouse macrophage-like cells (RAW264.7), supercinnamaldehydes were found to be potent inhibitors of nitric oxide (NO) production, a key inflammatory mediator. The most potent this compound compound exhibited an IC50 value of 4.63 µM for NO inhibition, which is substantially lower than that of cinnamaldehyde (IC50 of 34.45 µM)[1]. Further investigations revealed that these compounds suppress the LPS-induced upregulation of iNOS and COX-2 proteins[1]. This inhibition of the NF-κB pathway underscores the potential of supercinnamaldehydes as therapeutic agents for inflammatory diseases.

Quantitative Data Summary

To facilitate a clear comparison of the biological activities of supercinnamaldehydes and the parent compound, cinnamaldehyde, the following tables summarize the available quantitative data.

Table 1: Chemopreventive Activity of Supercinnamaldehydes vs. Cinnamaldehyde

| Compound | Assay | Cell Line | Concentration | Fold Induction | Citation |

| This compound | ARE-luciferase reporter | HEK293 | 20 µM | ~9 | [1] |

| trans-Cinnamaldehyde (CA) | ARE-luciferase reporter | HEK293 | 40 µM | ~6 | [1] |

Table 2: Anti-inflammatory Activity of Supercinnamaldehydes vs. Cinnamaldehyde

| Compound | Assay | Cell Line | IC50 Value | Citation |

| Most Potent this compound | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 4.63 µM | |

| trans-Cinnamaldehyde (CA) | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 34.45 µM |

Signaling Pathways and Mechanisms of Action

The pharmacological effects of supercinnamaldehydes are underpinned by their interaction with critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Keap1/Nrf2/ARE Signaling Pathway

Caption: Keap1/Nrf2/ARE pathway activation by this compound.

NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the key experiments cited in the evaluation of supercinnamaldehydes.

ARE-Luciferase Reporter Gene Assay

This assay is used to quantify the activation of the Nrf2/ARE signaling pathway.

-

Cell Culture and Transfection:

-

Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then transiently co-transfected with a firefly luciferase reporter plasmid under the control of an ARE-containing promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., supercinnamaldehydes, cinnamaldehyde).

-

A vehicle control (e.g., DMSO) is also included.

-

Cells are incubated with the compounds for a specified period (e.g., 24 hours).

-

-

Luciferase Activity Measurement:

-

After treatment, cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

The results are expressed as fold induction relative to the vehicle control.

-

Nitric Oxide (NO) Production Assay

This assay measures the level of nitrite, a stable metabolite of NO, in the cell culture medium as an indicator of NO production by macrophages.

-

Cell Culture and Stimulation:

-

RAW264.7 murine macrophage cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then pre-treated with various concentrations of the test compounds for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells. A control group without LPS is also included.

-

The plates are incubated for 24 hours.

-

-

Nitrite Quantification (Griess Assay):

-

After incubation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant in a new 96-well plate.

-

The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

-

The absorbance is measured at 540-550 nm using a microplate reader.

-

The nitrite concentration is determined from a standard curve generated using known concentrations of sodium nitrite.

-

Immunoblotting (Western Blotting)

This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, Nrf2, and components of the NF-κB pathway.

-

Cell Lysis and Protein Quantification:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

-

The protein concentration of each sample is determined using a protein assay, such as the Bradford or BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific to the protein of interest (e.g., anti-iNOS, anti-COX-2, anti-Nrf2, anti-p-IκBα) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

The band intensities are quantified using densitometry software and are often normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Conclusion and Future Directions

The initial findings on supercinnamaldehydes highlight their potential as a new class of chemopreventive and anti-inflammatory agents with superior potency compared to the parent compound, cinnamaldehyde. Their dual action on the Nrf2 and NF-κB pathways makes them particularly attractive candidates for further development. However, the current body of literature is still in its nascent stages. Future research should focus on:

-

Elucidation of Structure-Activity Relationships (SAR): A systematic synthesis and biological evaluation of a broader range of this compound analogues are needed to identify the key structural features responsible for their enhanced activity.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models of cancer and inflammatory diseases are essential to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of these compounds.

-

Target Identification and Validation: While the effects on the Nrf2 and NF-κB pathways are established, further studies are required to identify the direct molecular targets of supercinnamaldehydes and to fully elucidate their mechanism of action.

References

Methodological & Application

Synthesis of Supercinnamaldehyde: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive protocol for the synthesis of Supercinnamaldehyde, chemically known as (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one. This compound is a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in pain and inflammation signaling pathways. This document outlines a detailed experimental procedure for its synthesis via a Knoevenagel condensation reaction. Furthermore, it summarizes the biological activity of this compound and the broader class of 3-alkenylidene-indolin-2-ones, including their potential as anticancer agents. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized with detailed diagrams. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, a derivative of the indolin-2-one scaffold, has garnered significant interest due to its potent activation of the TRPA1 ion channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is a well-established target for the development of novel analgesics and anti-inflammatory agents. Activation of TRPA1 by agonists like this compound can evoke acute pain and neurogenic inflammation, making it a valuable tool for studying these physiological processes.

The synthesis of this compound is achieved through a Knoevenagel condensation, a reliable and efficient method for forming carbon-carbon double bonds. This reaction involves the condensation of an active methylene compound with a carbonyl group, in this case, the reaction between N-methylisatin and acetone. This application note provides a detailed, step-by-step protocol for this synthesis, along with data on the biological activity of the target compound.

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

This protocol is based on the established Knoevenagel condensation reaction between N-methylisatin and acetone.

Materials:

-

N-methylisatin

-

Acetone

-

Piperidine (or another suitable basic catalyst)

-

Ethanol

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methylisatin (1.0 eq) in a minimal amount of ethanol.

-

Addition of Reagents: To the stirred solution, add an excess of acetone (10-20 eq) followed by a catalytic amount of piperidine (0.1-0.2 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The formation of a new, more nonpolar spot indicates the product.

-

Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent and excess acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the crude residue in dichloromethane (DCM) and wash with water (2 x 50 mL) to remove any remaining piperidine and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Collect the fractions containing the pure product (a colored solid) and combine them. Remove the solvent under reduced pressure to yield this compound. Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Reaction Parameters for this compound Synthesis

| Parameter | Value |

| Starting Material | N-methylisatin |

| Reagent | Acetone |

| Catalyst | Piperidine |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (~80°C) |

| Reaction Time | 4-6 hours |

| Purification Method | Column Chromatography |

Biological Activity of this compound and Related Compounds

| Compound | Biological Target/Assay | Activity (IC50 / EC50) | Cell Line | Reference |

| This compound | TRPA1 Activation | EC50: 0.8 µM | - | [1][2][3] |

| Cinnamaldehyde | Cytotoxicity | IC50: 20.572 ± 1.0 µM | HEK-293 | [4] |

| Cinnamaldehyde | Cytotoxicity | IC50: 22.354 ± 1.6 µM | DU145 | [4] |

| Cinnamaldehyde | Cytotoxicity | IC50: 13.901 ± 1.6 µM | SKBR-3 | |

| Cinnamaldehyde | Cytotoxicity | IC50: 21.840 ± 1.0 µM | HEPG2 | |

| Cinnamaldehyde-Chalcone Derivative (5n) | Cytotoxicity | IC50: 8.719 ± 1.8 µM | DU145 | |

| Cinnamaldehyde-Chalcone Derivative (5n) | Cytotoxicity | IC50: 7.689 µM | SKBR-3 | |

| Cinnamaldehyde-Chalcone Derivative (5n) | Cytotoxicity | IC50: 9.380 ± 1.6 µM | HEPG2 | |

| Indolin-2-one Derivative (1c) | Cytotoxicity | IC50: sub-micromolar | HCT-116 | |

| Indolin-2-one Derivative (1h) | Cytotoxicity | IC50: sub-micromolar | HCT-116 | |

| Indolin-2-one Derivative (1c) | Cytotoxicity | Potent Inhibition | MDA-MB-231 | |

| Indolin-2-one Derivative (2c) | Cytotoxicity | Potent Inhibition | MDA-MB-231 |

Visualizations

Caption: Synthesis workflow for this compound.

Caption: TRPA1 signaling pathway activation.

Discussion

The synthesis of this compound via Knoevenagel condensation is a straightforward and efficient method, yielding the desired product in good purity after standard purification techniques. The reaction leverages the reactivity of the C3-carbonyl group of the isatin ring system towards the active methylene protons of acetone in the presence of a basic catalyst.

The biological activity of this compound as a potent TRPA1 activator underscores its utility as a pharmacological tool for studying pain and neuroinflammation. The activation of TRPA1 by electrophilic compounds like this compound is believed to occur through the covalent modification of cysteine residues within the ion channel, leading to channel opening and subsequent cellular responses.

While specific anticancer data for this compound is limited, the broader class of 3-alkenylidene-indolin-2-ones has shown significant promise as anticancer agents, with some derivatives exhibiting potent cytotoxicity against various cancer cell lines. The structurally related compound, cinnamaldehyde, has also been extensively studied for its anticancer properties. This suggests that this compound may also possess anticancer activity, warranting further investigation into its effects on cancer cell proliferation, apoptosis, and other cancer-related signaling pathways.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound, a valuable pharmacological tool for studying TRPA1-mediated signaling. The presented data on its biological activity, along with that of related compounds, highlights its potential for further investigation in the fields of pain research and oncology. The provided diagrams offer clear visual representations of the synthesis workflow and the primary signaling pathway associated with this compound's mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Supercinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supercinnamaldehyde, also known by its IUPAC name (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one (CAS Number: 70351-51-8), is an analog of cinnamaldehyde and a known activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. The TRPA1 channel is a nociceptor involved in pain, temperature, and mechanical stimuli sensing. As interest in TRPA1 modulators for therapeutic applications grows, robust and reliable analytical methods for the quantification of compounds like this compound in various matrices are essential for research and drug development.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectroscopy. The provided methods are based on established analytical principles for similar compounds and serve as a comprehensive starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the separation and quantification of organic molecules. This method offers high resolution, sensitivity, and specificity for the analysis of this compound.

Experimental Protocol

1.1.1. Instrumentation

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

1.1.2. Reagents and Materials

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (LC-MS grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

1.1.3. Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

1.1.4. Sample Preparation

-

For Drug Substance: Accurately weigh a known amount of the this compound drug substance, dissolve it in methanol, and dilute with the mobile phase to a concentration within the calibration range.

-

For Biological Matrices (e.g., Plasma):

-

To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Filter through a 0.45 µm syringe filter before injection.

-

1.1.5. Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with Mobile Phase A and B |

| Gradient Program | 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-7 min: 90-30% B, 7-10 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 324 nm (Primary), 260 nm (Secondary) |

| Run Time | 10 minutes |

Data Presentation: HPLC-UV Method Validation Parameters (Example)

The following table presents example validation parameters for the quantification of this compound by HPLC-UV. These values are illustrative and should be established during in-house method validation.

| Validation Parameter | Result |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD) | < 2% (Intra-day and Inter-day) |

| Accuracy (% Recovery) | 98 - 102% |

| Specificity | No interference from blank matrix |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This method offers excellent selectivity and sensitivity for this compound analysis.

Experimental Protocol

2.1.1. Instrumentation

-

Gas chromatograph with a split/splitless injector

-

Mass spectrometer (e.g., single quadrupole or triple quadrupole)

-

Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

2.1.2. Reagents and Materials

-

This compound reference standard (≥98% purity)

-

Methanol (GC grade)

-

Ethyl acetate (GC grade)

-

Helium (carrier gas, 99.999% purity)

-

Standard laboratory glassware

2.1.3. Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to obtain concentrations ranging from 0.05 µg/mL to 50 µg/mL.

2.1.4. Sample Preparation

-

For Drug Substance: Accurately weigh a known amount of the this compound drug substance, dissolve it in ethyl acetate, and dilute to a concentration within the calibration range.

-

For Biological Matrices (e.g., Plasma):

-

To 100 µL of plasma, add 500 µL of ethyl acetate.

-

Vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 5,000 rpm for 5 minutes.

-

Transfer the upper organic layer (ethyl acetate) to a clean vial for analysis.

-

2.1.5. GC-MS Conditions

| Parameter | Recommended Condition |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Temperature Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | To be determined from the mass spectrum of this compound (e.g., molecular ion and major fragment ions) |

Data Presentation: GC-MS Method Validation Parameters (Example)

The following table presents example validation parameters for the quantification of this compound by GC-MS. These values are illustrative and should be established during in-house method validation.

| Validation Parameter | Result |

| Linearity Range | 0.05 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.05 µg/mL |